molecular formula C20H21N3OS B6557777 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide CAS No. 1040677-97-1

2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B6557777
CAS No.: 1040677-97-1
M. Wt: 351.5 g/mol
InChI Key: VRUUQNSBHUDILW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazoles, the class of compounds to which this molecule belongs, are of extraordinary importance in therapeutic science due to their potent and significant biological activities . The synthesis of thiazole and thiazolyl compounds has been a fascinating field in therapeutic science . Various heterocyclic compounds containing nitrogen and sulfur have flexible frameworks for drug development and design .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Thiazoles are an important class of heterocyclic compounds, found in many powerful biologically active drugs . They show numerous biological activities such as antimicrobial & antifungal, anti-inflammatory, anticancer, antihypertensive, anti-HIV, anticonvulsant, and antidiabetic activities .

Future Directions

Thiazoles continue to attract attention from medicinal chemists and new synthetic ways for the development of this heteroaromatic ring continue to be developed . Furthermore, the molecular docking study demonstrated that compounds displayed good docking score within the binding pocket of the selected PDB ID and has the potential to be used as lead compounds for rational drug designing .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19(21-13-7-10-16-8-3-1-4-9-16)14-18-15-25-20(23-18)22-17-11-5-2-6-12-17/h1-6,8-9,11-12,15H,7,10,13-14H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUUQNSBHUDILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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